molecular formula C11H9N5 B8492814 3-(6-Hydrazino-pyridazin-3-yl)-benzonitrile CAS No. 1022091-94-6

3-(6-Hydrazino-pyridazin-3-yl)-benzonitrile

Cat. No.: B8492814
CAS No.: 1022091-94-6
M. Wt: 211.22 g/mol
InChI Key: RISYIMBOKROORL-UHFFFAOYSA-N
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Description

The compound “3-(6-Hydrazino-pyridazin-3-yl)-benzonitrile” is a derivative of pyridazine, which is a basic heterocyclic organic compound having the chemical formula C4H4N2 . Pyridazine is a six-membered ring with two nitrogen atoms. The hydrazino group (-NH-NH2) and the benzonitrile group (C6H5CN) are attached to the pyridazine ring .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyridazine ring with a hydrazino group and a benzonitrile group attached to it . The exact structure would depend on the positions of these groups on the pyridazine ring.

Properties

CAS No.

1022091-94-6

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

3-(6-hydrazinylpyridazin-3-yl)benzonitrile

InChI

InChI=1S/C11H9N5/c12-7-8-2-1-3-9(6-8)10-4-5-11(14-13)16-15-10/h1-6H,13H2,(H,14,16)

InChI Key

RISYIMBOKROORL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NN=C(C=C2)NN)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(6-chloro-pyridazin-3-yl)-benzonitrile (75.6 g, 350 mmol) in 900 mL of dried pyridine was cooled in an ice bath and 119.2 mL of hydrazine hydrate was added. The cooling was continued so as to keep the temperature below 30° C. at which time yellow needle separated. The mixture was then heated to 65° C. and stirred overnight. Then the mixture was concentrated and the residue was washed with water and Methanol to return the title compound (60 g, 81%) as a yellow solid. 1H NMR (300 MHz, DMSO-d6): δ 8.38˜8.39 (m, 1H), 8.32˜8.35 (m, 1H), 8.24 (s, 1H), 7.97˜8.00 (d, 1H), 7.82˜7.85 (m, 1H), 7.64˜7.69 (m, 1H), 7.09˜7.12 (d, 1H), 4.39 (s, 2H); MS (m/z) 212.1 [M++1].
Quantity
75.6 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
119.2 mL
Type
reactant
Reaction Step Two

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